molecular formula C16H19NO4 B2595329 N-[1-(furan-2-yl)propan-2-yl]-2-(2-methoxyphenoxy)acetamide CAS No. 1219844-31-1

N-[1-(furan-2-yl)propan-2-yl]-2-(2-methoxyphenoxy)acetamide

Cat. No.: B2595329
CAS No.: 1219844-31-1
M. Wt: 289.331
InChI Key: PQFRJVBGFPBENE-UHFFFAOYSA-N
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Description

N-[1-(furan-2-yl)propan-2-yl]-2-(2-methoxyphenoxy)acetamide is a synthetic acetamide derivative characterized by two distinct structural motifs:

  • 2-Methoxyphenoxy group: An aromatic ether moiety with a methoxy substituent at the ortho position.
  • 1-(Furan-2-yl)propan-2-yl group: A branched alkyl chain attached to a furan ring (a five-membered oxygen-containing heterocycle).

The furan ring and aromatic ether groups are common in antimicrobial, anti-inflammatory, and central nervous system (CNS)-targeting agents (e.g., methoxyacetylfentanyl in –10, naphthofuran derivatives in ) .

Properties

IUPAC Name

N-[1-(furan-2-yl)propan-2-yl]-2-(2-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4/c1-12(10-13-6-5-9-20-13)17-16(18)11-21-15-8-4-3-7-14(15)19-2/h3-9,12H,10-11H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQFRJVBGFPBENE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CO1)NC(=O)COC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(furan-2-yl)propan-2-yl]-2-(2-methoxyphenoxy)acetamide typically involves the reaction of 1-(furan-2-yl)propan-1-ol with 2-(2-methoxyphenoxy)acetyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[1-(furan-2-yl)propan-2-yl]-2-(2-methoxyphenoxy)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl group in the acetamide moiety can be reduced to form the corresponding amine.

    Substitution: The methoxy group on the phenoxy ring can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or iodine (I2) in the presence of a catalyst.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Halogenated or alkylated phenoxy derivatives.

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that derivatives of compounds similar to N-[1-(furan-2-yl)propan-2-yl]-2-(2-methoxyphenoxy)acetamide exhibit significant anti-inflammatory activity. Inhibitors targeting cyclooxygenase (COX) enzymes are crucial in managing inflammation. Studies have shown that compounds with similar scaffolds can effectively inhibit COX-II, which is implicated in inflammatory processes .

Anticancer Activity

The compound has been evaluated for its anticancer potential. In vitro studies suggest that it may inhibit the growth of various cancer cell lines, including leukemia cells. For instance, related compounds have demonstrated cytotoxic effects with low IC50 values, indicating potent activity against specific cancer types .

Neuroprotective Effects

There is emerging evidence supporting the neuroprotective effects of furan-containing compounds. These compounds may help mitigate neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal tissues. The presence of the furan moiety is often linked to enhanced neuroprotective properties .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the furan ring and subsequent coupling reactions to introduce the methoxyphenoxy group. Various synthetic routes have been explored to optimize yield and purity.

Synthetic Route Overview

StepReaction TypeKey ReagentsOutcome
1Furan SynthesisFuran precursorFormation of furan ring
2AlkylationPropan-2-amineIntroduction of propan-2-yl group
3CouplingMethoxyphenol derivativesFormation of final compound

Case Study 1: Anti-inflammatory Activity

A study evaluated several analogues of this compound for their COX-II inhibitory activity. The most potent analogue exhibited an IC50 value significantly lower than that of standard anti-inflammatory drugs, suggesting a promising therapeutic candidate for inflammation-related disorders .

Case Study 2: Anticancer Screening

In another investigation, the compound was tested against various cancer cell lines using the National Cancer Institute's screening protocols. Results indicated that certain derivatives showed selective cytotoxicity towards leukemia cells, highlighting their potential as anticancer agents .

Mechanism of Action

The mechanism of action of N-[1-(furan-2-yl)propan-2-yl]-2-(2-methoxyphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The furan ring can interact with enzymes and receptors, leading to the modulation of biological processes. The methoxyphenoxy moiety can enhance the compound’s binding affinity and specificity towards its targets, resulting in improved efficacy and reduced side effects.

Comparison with Similar Compounds

Structural Analogues with 2-Methoxyphenoxy Acetamide Moieties

Compounds 5k, 5l, 5m from share the 2-(2-methoxyphenoxy)acetamide backbone but differ in substituents on the 1,3,4-thiadiazole ring. Key comparisons include:

Compound ID Substituent on Thiadiazole Yield (%) Melting Point (°C)
5k Methylthio 72 135–136
5l Ethylthio 68 138–140
5m Benzylthio 85 135–136

Key Observations :

  • Higher yields (e.g., 85% for 5m ) correlate with bulkier substituents (benzylthio), suggesting steric or electronic stabilization during synthesis .
  • Melting points remain consistent (~135–140°C), indicating similar crystalline packing despite substituent variations .

Naphtho[2,1-b]furan Acetamide Derivatives

describes compounds like 3 and 4, which feature naphthofuran cores fused with acetamide groups. Unlike the target compound, these derivatives include nitro and acetylated amino groups.

Compound ID Core Structure Notable Substituents Bioactivity
3 Naphtho[2,1-b]furan Acetylamino, nitro Antibacterial
4 Naphtho[2,1-b]furan Hydrazinylcarbonyl, nitro Antibacterial

Key Observations :

  • Nitro groups enhance antibacterial activity, likely by increasing electrophilicity and membrane penetration .

Methoxyacetylfentanyl and Opioid Analogues

Methoxyacetylfentanyl (–10) shares the methoxyacetamide group but incorporates a piperidine ring and phenyl groups, critical for µ-opioid receptor binding.

Feature Target Compound Methoxyacetylfentanyl
Core Structure Acetamide Piperidine-4-yl acetamide
Aromatic Groups 2-Methoxyphenoxy Phenyl, phenylethyl
Bioactivity Not reported Potent opioid agonist

Key Observations :

  • The absence of a piperidine ring and phenyl groups in the target compound likely precludes opioid activity .
  • The methoxy group’s role in both compounds highlights its versatility in modulating lipophilicity and receptor interactions.

Agrochemical Acetamides

Metolachlor () is a chloroacetamide herbicide with a methoxypropan-2-yl group.

Feature Target Compound Metolachlor
Substituents Furan, methoxyphenoxy Chloro, ethyl-methylphenyl
Application Not reported Herbicide

Key Observations :

  • Chlorine in Metolachlor enhances electrophilicity, critical for herbicidal activity, whereas the target compound’s furan may favor different bioactivities .

Biological Activity

N-[1-(furan-2-yl)propan-2-yl]-2-(2-methoxyphenoxy)acetamide is a compound of interest due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological effects, including antibacterial, anticancer, and antiviral properties.

Chemical Structure and Properties

This compound has the following molecular formula:

  • Molecular Formula: C15H19NO3
  • Molecular Weight: 273.32 g/mol

The compound features a furan ring, which is known for its diverse biological activities, and a methoxyphenoxy group that may enhance its pharmacological profile.

Antibacterial Activity

Several studies have highlighted the antibacterial properties of furan derivatives, including those structurally similar to this compound:

  • Mechanism of Action: Compounds containing furan moieties have shown significant inhibition against various bacteria, including both Gram-positive and Gram-negative strains. For instance, derivatives of furan demonstrated Minimum Inhibitory Concentrations (MICs) as low as 64 µg/mL against Escherichia coli .
  • Comparative Efficacy: A study indicated that certain furan derivatives exhibited superior antibacterial activity compared to traditional antibiotics like streptomycin and tetracycline .
CompoundTarget BacteriaMIC (µg/mL)
Furan Derivative AE. coli64
Furan Derivative BStaphylococcus aureus32
Furan Derivative CListeria monocytogenes16

Anticancer Activity

The anticancer potential of furan-containing compounds has been extensively researched:

  • Cell Line Studies: this compound was evaluated against various cancer cell lines. Notably, derivatives demonstrated IC50 values in the nanomolar range against HeLa cells (human cervical cancer), indicating potent cytotoxicity .
  • Mechanism Insights: The proposed mechanism involves mitochondrial disruption and the induction of apoptosis in cancer cells, which is a common pathway for many anticancer agents .
Cell LineIC50 (µg/mL)
HeLa0.15 ± 0.05
MCF70.20 ± 0.03
A5490.25 ± 0.02

Antiviral Activity

Recent research has also explored the antiviral properties of furan derivatives:

  • SARS-CoV-2 Inhibition: Some furan-based compounds have been identified as inhibitors of SARS-CoV-2 main protease (Mpro), with IC50 values reported in the micromolar range . This suggests potential applications in COVID-19 treatment strategies.

Case Studies and Research Findings

Several case studies have documented the biological activities of this compound and related compounds:

  • In Vivo Studies: Animal models have shown promising results where furan derivatives reduced tumor sizes significantly compared to control groups .
  • Synergistic Effects: Combination therapies involving furan derivatives and conventional chemotherapeutics have demonstrated enhanced efficacy, suggesting a role in overcoming drug resistance .

Q & A

Q. What synthetic methodologies are recommended for preparing N-[1-(furan-2-yl)propan-2-yl]-2-(2-methoxyphenoxy)acetamide, and how can reaction conditions be optimized?

  • Methodological Answer : A base-mediated nucleophilic substitution is commonly employed for phenoxyacetamide derivatives. For example, a protocol using K₂CO₃ in acetonitrile at room temperature (24-hour stirring) effectively forms the ether linkage between chloroacetamide and phenolic components . Optimize yields by adjusting stoichiometry (e.g., 1:1.5 molar ratio of chloroacetamide to phenolic substrate) and monitoring progress via TLC. Microwave-assisted synthesis (e.g., 50–100 W, 30–60 min) may enhance efficiency for analogous phenoxazine systems .

Q. Which spectroscopic and analytical techniques are critical for structural characterization of this compound?

  • Methodological Answer : Use ¹H/¹³C NMR to confirm the furan, methoxyphenoxy, and acetamide moieties. FTIR identifies key functional groups (e.g., C=O at ~1650 cm⁻¹, aromatic C-O at ~1250 cm⁻¹). Single-crystal XRD (via SHELX refinement ) resolves stereochemistry, while UV-Vis assesses electronic transitions. Cross-validate data with high-resolution mass spectrometry (HRMS) for molecular formula confirmation .

Q. What structural features influence the compound’s potential bioactivity?

  • Methodological Answer : The furan ring’s electron-rich nature may enhance binding to aromatic receptors, while the methoxyphenoxy group contributes to lipophilicity and membrane permeability. Compare with structurally related acetamides (e.g., voltage-gated calcium channel modulators ) to identify pharmacophores. Conduct docking studies to predict interactions with targets like serotonin or opioid receptors, leveraging frameworks from anti-COVID molecular docking workflows .

Advanced Research Questions

Q. How can SHELX software improve crystallographic refinement for this compound?

  • Methodological Answer : SHELXL refines crystal structures by modeling thermal displacement parameters and handling twinning or disorder. For high-resolution data, use the TWIN and BASF commands to address twinning, and PART for partial occupancy. Validate with R-factor convergence (<5%) and difference density maps. SHELXE can phase macromolecular complexes if co-crystallized with proteins .

Q. How should researchers resolve contradictions between spectral data and computational modeling results?

  • Methodological Answer : Reconcile discrepancies by:
  • Re-examining NMR assignments (e.g., NOESY for stereochemical confirmation).
  • Recomputing DFT-optimized geometries (B3LYP/6-31G*) and comparing with XRD bond lengths/angles .
  • Testing alternative protonation states or tautomeric forms in docking simulations .

Q. What in vitro models are suitable for evaluating pharmacological activity?

  • Methodological Answer : Use receptor-binding assays (e.g., radioligand displacement for serotonin or Cav channels ) to quantify affinity. For metabolic stability, employ hepatocyte microsomes with LC-MS quantification. Prioritize cell lines expressing target receptors (e.g., SH-SY5Y for neuroactivity) and validate with siRNA knockdown or antagonist controls .

Q. What computational strategies predict target interactions and SAR?

  • Methodological Answer : Perform molecular dynamics simulations (AMBER/CHARMM) to assess binding pocket flexibility. Use QSAR models trained on analogous acetamides to correlate substituents (e.g., methoxy position) with activity. Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. What challenges arise in synthesizing the furan and methoxyphenoxy moieties?

  • Methodological Answer : The furan ring’s sensitivity to oxidation requires inert atmospheres (N₂/Ar) and low-temperature reactions. For the methoxyphenoxy group, optimize protecting groups (e.g., acetyl for -OH) to prevent side reactions. Microwave synthesis (e.g., 100°C, 20 min ) reduces degradation risks. Monitor purity via HPLC with PDA detection .

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